Chloromethyl cyclohexanecarboxylate

Overview

Description

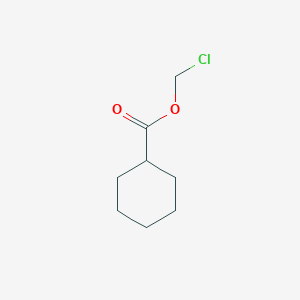

Chloromethyl cyclohexanecarboxylate is a complex organic compound that belongs to the class of cyclohexanecarboxylic acid esters. It is used in various chemical reactions and has a molecular formula of C8H13ClO2 .

Synthesis Analysis

The synthesis of Chloromethyl cyclohexanecarboxylate involves the use of aromatic compounds with formaldehyde and hydrogen chloride. This reaction is catalyzed by Lewis acids such as zinc chloride . A plausible mechanism for this catalysis involves the treatment of dimethoxymethane with chlorosulfonic acid in situ, which produces methyl chloromethyl ether. The formation of the chloromethyl cation ([ClCH2]+) is then promoted by ZnI2 .Molecular Structure Analysis

The molecular structure of Chloromethyl cyclohexanecarboxylate involves a cyclohexane ring with a carboxylate (CO2) and a chloromethyl (CH2Cl) group attached to it . The structure is influenced by the properties of cyclohexane and the attached functional groups .Chemical Reactions Analysis

Chloromethyl cyclohexanecarboxylate exhibits the reactions typical of carboxylic acids, including its conversion to the acid chloride cyclohexanecarbonyl chloride . E2 reactions are typically seen with secondary and tertiary alkyl halides, but a hindered base is necessary with a primary halide .Scientific Research Applications

- CMEC is synthesized through the catalytic conversion of epichlorohydrin (ECH) and carbon dioxide (CO₂). Researchers have employed multiobjective optimization techniques, such as response surface methodology (RSM), to maximize process productivity .

- The goal is to achieve high ECH conversion and CMEC yield while minimizing reaction temperature and time. Catalyst reusability studies have also been conducted for large-scale industrial applications .

Green Synthesis of Chloromethyl Ethylene Carbonate (CMEC)

Mechanism of Action

Target of Action

Chloromethyl cyclohexanecarboxylate (CMCC) is a complex organic compound. The primary targets of CMCC in S. flexneri are FabH Cys112 and MiaA Cys273 . These targets play crucial roles in the biochemical pathways of the organism, influencing its survival and proliferation.

Mode of Action

The mode of action of CMCC involves the Blanc chloromethylation reaction . This reaction is carried out under acidic conditions and with a ZnCl2 catalyst. These conditions protonate the formaldehyde carbonyl, making the carbon much more electrophilic . The aldehyde is then attacked by the aromatic pi-electrons, followed by rearomatization of the aromatic ring .

Biochemical Pathways

. This can potentially affect various biochemical pathways, especially those involving aromatic compounds.

Pharmacokinetics

64 g/mol , which may influence its bioavailability and pharmacokinetics.

properties

IUPAC Name |

chloromethyl cyclohexanecarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClO2/c9-6-11-8(10)7-4-2-1-3-5-7/h7H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFYFSEXLXRFOLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)OCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chloromethyl cyclohexanecarboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Benzo[b]thiophen-6-yl)ethanone](/img/structure/B3121979.png)

![(4S,4'S)-2,2'-Cyclopentylidenebis[4-tert-butyl-4,5-dihydrooxazole]](/img/structure/B3122009.png)

![9H-Tribenzo[b,d,f]azepine](/img/structure/B3122018.png)

![N-[4-(6-Methyl-benzothiazol-2-yl)-phenyl]-phthalamic acid](/img/structure/B3122024.png)

![Ethyl 3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3122032.png)